molecular formula C18H19ClS B14634393 1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene CAS No. 54997-27-2

1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene

Cat. No.: B14634393
CAS No.: 54997-27-2
M. Wt: 302.9 g/mol
InChI Key: XALWGEUSXIBLHP-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a sulfanyl group attached to a 4-cyclopentylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene typically involves the chloromethylation of 2-[(4-cyclopentylphenyl)sulfanyl]benzene. This can be achieved through a Friedel-Crafts alkylation reaction using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the sulfanyl group, to form thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride in ether solvents.

Major Products Formed

    Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

Scientific Research Applications

1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its reactive functional groups.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-4-[(trifluoromethyl)sulfanyl]benzene
  • Chloromethyl phenyl sulfide
  • 1-(Chloromethyl)-2-[(4-methylphenyl)sulfanyl]benzene

Uniqueness

1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

54997-27-2

Molecular Formula

C18H19ClS

Molecular Weight

302.9 g/mol

IUPAC Name

1-(chloromethyl)-2-(4-cyclopentylphenyl)sulfanylbenzene

InChI

InChI=1S/C18H19ClS/c19-13-16-7-3-4-8-18(16)20-17-11-9-15(10-12-17)14-5-1-2-6-14/h3-4,7-12,14H,1-2,5-6,13H2

InChI Key

XALWGEUSXIBLHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)SC3=CC=CC=C3CCl

Origin of Product

United States

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